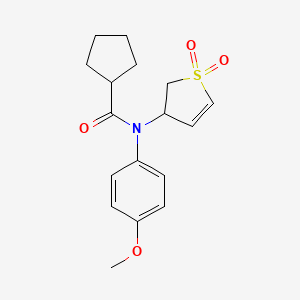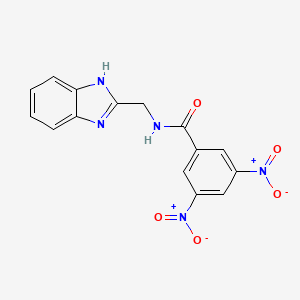
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fusion of a benzene ring and an imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, largely depending on their substituents. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, the compound N-(1H-Benzimidazol-2-ylmethyl)benzamide has a molecular formula of C15H13N3O, an average mass of 251.283 Da, and a monoisotopic mass of 251.105865 Da .科学的研究の応用
Chemical Synthesis and Structural Studies
Benzimidazole derivatives are structurally versatile and play a crucial role in the synthesis of various biologically active compounds. The compounds N-(1H-benzimidazol-2-ylmethyl)aniline (L1), N-(1H-benzimidazol-2-ylmethyl)-2-bromoaniline (L2), and N-(1H-benzimidazol-2-ylmethyl)-2-aminothiophenol (L3) have been synthesized and used to form complexes with ZnII and CuII carboxylates. These complexes exhibit significant structural properties, with the ligands binding through the imidazolyl N-atom, and are actively involved in the polymerization reactions of ϵ-caprolactone (Attandoh et al., 2014).
Antimicrobial and Antifungal Applications
The synthesis and optimization of N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives have shown promising antibacterial potential, suggesting these compounds as candidates for drug development in therapeutic research. Their antimicrobial and antifungal activity have been evaluated extensively, indicating a broad spectrum of activity and potential use in the treatment of infections (Aderohunmu et al., 2017).
Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives. Compounds such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown cytotoxicity against various human neoplastic cell lines, indicating their potential as anticancer agents. For instance, certain compounds in this series have demonstrated significant activity against breast cancer cell lines and have been found to induce apoptosis in leukemia cell lines, suggesting a potential mechanism of action for their anticancer effects (Salahuddin et al., 2014; Romero-Castro et al., 2011; Thimmegowda et al., 2008).
Photophysical and Biological Activity
The photophysical properties of complexes formed with benzimidazole derivatives have been studied, indicating dual emissions in both solution and solid state, which could have potential applications in various fields. Additionally, these compounds have been synthesized for their potential antimicrobial activity, suggesting their use in the treatment of infections by bacteria or yeasts (Shankar et al., 2014; Kopel et al., 2015).
作用機序
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds like carbendazim have a half-life of3 days to 12 months , suggesting that this compound may also have a long half-life
Result of Action
The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to chromosomal abnormalities . This can result in cell death or the formation of cells with abnormal numbers of chromosomes, potentially leading to diseases like cancer.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRDOBZDXKTIIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

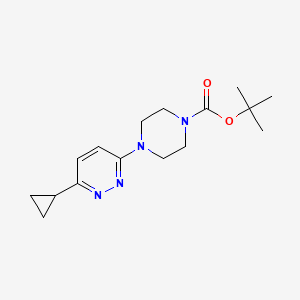
![2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2398114.png)
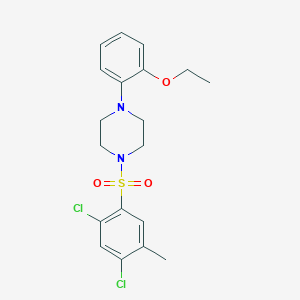


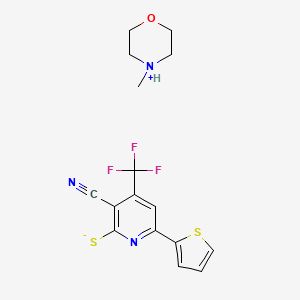
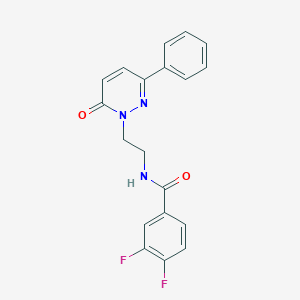

![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)
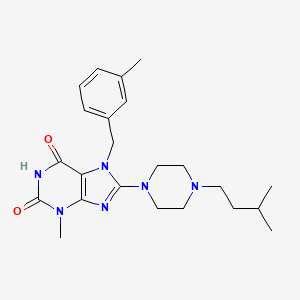
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
